MK-8719 - 1382799-40-7

MK-8719

Catalog Number: EVT-276244
CAS Number: 1382799-40-7
Molecular Formula: C9H14F2N2O3S
Molecular Weight: 268.2788
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8719 (chemical name: (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol) is a potent and selective small molecule inhibitor of the human O-GlcNAcase (hOGA) enzyme. [, ] O-GlcNAcase is the sole enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. [] This process is crucial for cellular signaling and protein function. [] MK-8719's role in scientific research stems from its ability to inhibit O-GlcNAcase, leading to increased O-GlcNAcylation of proteins, and subsequently influencing various cellular processes. It serves as a valuable tool to investigate the role of O-GlcNAcylation in various diseases, particularly neurodegenerative disorders like Alzheimer's disease.

Future Directions
  • Clinical Trials: MK-8719 has advanced to Phase I clinical trials for evaluating its safety, tolerability, and pharmacokinetic profile in humans. [, , ] Future studies will focus on determining its efficacy in treating tauopathies and Alzheimer's disease in human clinical trials. []
  • Biomarker Development: Identifying biomarkers that can monitor the effects of MK-8719 on tau pathology and disease progression is crucial for clinical development. []

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol

Compound Description:

This compound is actually MK-8719 itself, described by its full IUPAC name in the paper "Discovery of MK-8719, A Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies." This paper details the medicinal chemistry journey leading to the discovery of MK-8719.

Relevance:

Carbohydrate-based lead molecules

Compound Description:

These molecules served as the starting point for developing MK-8719. Although specific structures are not provided, these molecules likely possessed carbohydrate moieties capable of interacting with O-GlcNAcase.

Relevance:

[18F]MK-8553

Compound Description:

This is a radiolabeled tracer used in Positron Emission Tomography (PET) imaging. It acts as a novel small molecule inhibitor of O-GlcNAcase.

Overview

MK-8719 is a novel and selective inhibitor of O-GlcNAcase, an enzyme that plays a critical role in the regulation of O-linked N-acetylglucosamine modification on proteins. This modification is particularly significant in the context of tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The inhibition of O-GlcNAcase by MK-8719 has been shown to elevate levels of O-linked N-acetylglucosamine in the brain, thereby reducing pathological tau accumulation and ameliorating neurodegeneration in animal models.

Source

MK-8719 was developed through a series of medicinal chemistry efforts aimed at discovering effective therapeutic agents for tauopathies. The compound's pharmacological properties have been characterized through various studies, including in vitro and in vivo experiments demonstrating its efficacy against tau pathology.

Classification

MK-8719 is classified as a small molecule inhibitor targeting the O-GlcNAcase enzyme. Its mechanism of action involves the modulation of glycosylation patterns on tau proteins, which are crucial for their stability and function.

Synthesis Analysis

Methods

The synthesis of MK-8719 involves several key steps, primarily focusing on the construction of bicyclic nojirimycin C-glycosides based on an octahydrofuro[3,2-b]pyridine scaffold. The synthetic pathway typically includes:

  1. Dibenzoylation: This step introduces benzoyl groups to the precursor molecule.
  2. Deprotection: The TBDMS (tert-butyldimethylsilyl) protecting group is removed using TBAF (tetrabutylammonium fluoride), allowing for further functionalization.

These steps are crucial for achieving the desired molecular structure and ensuring the compound's potency as an O-GlcNAcase inhibitor .

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and assess the purity of MK-8719.

Molecular Structure Analysis

Structure

MK-8719 features a complex bicyclic structure that is essential for its interaction with the O-GlcNAcase enzyme. The specific stereochemistry and functional groups present in MK-8719 contribute to its selectivity and potency.

Data

The molecular formula of MK-8719 is C₁₅H₁₈F₂N₂O₃, with a molecular weight of approximately 302.31 g/mol. Detailed structural data can be derived from X-ray crystallography or computational modeling studies to understand its binding interactions with target enzymes .

Chemical Reactions Analysis

Reactions

MK-8719’s primary chemical reaction involves its binding to the active site of O-GlcNAcase, leading to inhibition of the enzyme's activity. This reaction can be characterized as a reversible competitive inhibition where MK-8719 competes with the natural substrate for binding.

Technical Details

Kinetic studies reveal that MK-8719 displays potent inhibitory activity with an IC₅₀ value in nanomolar range, indicating its effectiveness even at low concentrations. Such data underscore its potential as a therapeutic agent for modulating tau pathology .

Mechanism of Action

Process

The mechanism by which MK-8719 exerts its effects involves several key processes:

  1. Inhibition of O-GlcNAcase: By inhibiting this enzyme, MK-8719 prevents the removal of O-linked N-acetylglucosamine from tau proteins.
  2. Elevated O-GlcNAc Levels: Increased levels of O-linked N-acetylglucosamine enhance tau stability and reduce its propensity to aggregate.
  3. Reduction in Pathological Tau: In vivo studies demonstrate that MK-8719 significantly reduces hyperphosphorylated tau levels, thereby mitigating neurodegeneration associated with tauopathies .

Data

Positron emission tomography imaging has shown robust target engagement in animal models, confirming that MK-8719 effectively penetrates the central nervous system and interacts with its intended target .

Physical and Chemical Properties Analysis

Physical Properties

MK-8719 is characterized by:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with O-GlcNAcase without affecting other glycosidases significantly, showcasing its selectivity .
Applications

Scientific Uses

MK-8719 has significant potential applications in:

  1. Research on Neurodegenerative Diseases: Its ability to modulate tau pathology makes it a valuable tool for studying Alzheimer’s disease and related disorders.
  2. Therapeutic Development: As a candidate for clinical trials aimed at treating tauopathies, MK-8719 represents a promising avenue for developing new treatments targeting underlying mechanisms rather than just symptoms.
  3. Biochemical Studies: It can be used to explore the role of O-linked N-acetylglucosamine modifications on various proteins beyond tau, potentially revealing new insights into cellular signaling pathways .

Properties

CAS Number

1382799-40-7

Product Name

MK-8719

IUPAC Name

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol

Molecular Formula

C9H14F2N2O3S

Molecular Weight

268.2788

InChI

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1

InChI Key

UDQTXCHQKHIQMH-KYGLGHNPSA-N

SMILES

O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F

Solubility

Soluble in DMSO

Synonyms

MK-8719; MK 8719; MK8719;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.